molecular formula C10H7ClN2O B13297867 2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B13297867
M. Wt: 206.63 g/mol
InChI Key: GCFLDWJZEWUEAE-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is a chemical compound with the molecular formula C10H7ClN2O. It is a white to off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring substituted with a chloro group and a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde typically involves the reaction of 4-chloropyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of benzaldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(4-Chloro-1H-pyrazol-1-YL)benzoic acid.

    Reduction: 2-(4-Chloro-1H-pyrazol-1-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde
  • 2-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness

2-(4-Chloro-1H-pyrazol-1-YL)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro group at the 4-position of the pyrazole ring can enhance its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H

InChI Key

GCFLDWJZEWUEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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